6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom and a trimethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further modified to introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps, as well as the use of phase transfer catalysis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: This compound is structurally similar but lacks the trimethyl groups, which may affect its reactivity and biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol: Another related compound with a hydroxyl group instead of the trimethyl groups, leading to different chemical properties.
Uniqueness
The presence of the trimethyl groups in 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine imparts unique steric and electronic properties, making it distinct from its analogs. These modifications can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C9H11BrN4 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11BrN4/c1-13(2)9-12-7-4-6(10)5-11-8(7)14(9)3/h4-5H,1-3H3 |
InChI Key |
VYMWYIWXRQDEMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)N=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.